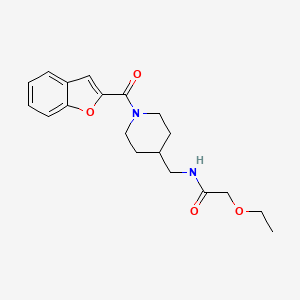

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-ethoxyacetamide

Description

This compound is a piperidine-based acetamide derivative characterized by a benzofuran-2-carbonyl group attached to the piperidine ring. The piperidin-4-ylmethyl moiety is further substituted with a 2-ethoxyacetamide chain.

Properties

IUPAC Name |

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2-ethoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c1-2-24-13-18(22)20-12-14-7-9-21(10-8-14)19(23)17-11-15-5-3-4-6-16(15)25-17/h3-6,11,14H,2,7-10,12-13H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHVQTVRHVGZRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-ethoxyacetamide typically involves multiple steps:

Formation of Benzofuran-2-carbonyl Chloride: Benzofuran is reacted with thionyl chloride to form benzofuran-2-carbonyl chloride.

Formation of Piperidin-4-ylmethylamine: Piperidine is reacted with formaldehyde and hydrogen cyanide to form piperidin-4-ylmethylamine.

Coupling Reaction: Benzofuran-2-carbonyl chloride is reacted with piperidin-4-ylmethylamine to form N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)amine.

Ethoxyacetamide Formation: The intermediate is then reacted with ethyl chloroacetate in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The benzofuran moiety can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The carbonyl group in the benzofuran ring can be reduced to form alcohol derivatives.

Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the benzofuran ring.

Reduction: Alcohol derivatives of the benzofuran ring.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting neurological disorders due to its interaction with specific receptors in the brain.

Pharmacology: It can be studied for its pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.

Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Biology: It can be used as a tool compound to study various biological pathways and processes.

Mechanism of Action

The mechanism of action of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-ethoxyacetamide involves its interaction with specific molecular targets such as receptors or enzymes. The benzofuran moiety may interact with aromatic residues in the binding site, while the piperidine ring provides additional binding interactions. The ethoxyacetamide group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with piperidine-linked acetamides, particularly fentanyl analogs and other derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Observations:

Core Structure : The target compound replaces the phenethyl group common in fentanyl analogs (e.g., methoxyacetyl fentanyl) with a benzofuran-2-carbonyl moiety. This substitution may enhance aromatic interactions or alter metabolic pathways compared to phenyl-based analogs .

Acetamide vs.

Benzofuran vs. Phenyl Groups : The benzofuran ring (fused benzene and furan) provides greater rigidity and electronic effects compared to simple phenyl or fluorophenyl groups in analogs like ocfentanil . This could influence receptor binding or stability.

Pharmacological Implications: While fentanyl analogs primarily target μ-opioid receptors, the benzofuran moiety in the target compound may shift activity toward non-opioid targets (e.g., enzymes or serotonin receptors), though this is speculative without direct data.

Biological Activity

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-ethoxyacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for drug development, drawing on diverse sources of information.

Chemical Structure and Properties

The compound features a benzofuran moiety linked to a piperidine ring through a carbonyl group, with an ethoxyacetamide functional group. Its molecular formula is , and it has a molecular weight of approximately 396.48 g/mol . The structural complexity of this compound suggests a potential for diverse interactions with biological targets.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits in vitro activity against a broad spectrum of bacteria and fungi , including strains resistant to conventional antibiotics. This antimicrobial property positions it as a candidate for further research in the development of new therapeutic agents against infections caused by resistant pathogens.

Enzyme Inhibition

The compound has been noted for its ability to act as an enzyme inhibitor . Specifically, it may inhibit pathways involved in diseases such as cancer and neurodegenerative disorders. The structural characteristics allow it to effectively interact with specific enzymes, which could be leveraged in pharmacological applications.

The precise mechanism of action for this compound remains under investigation. However, initial findings suggest that it may interact with various biological systems, potentially modulating enzyme activities through competitive or non-competitive inhibition. Understanding these interactions is crucial for elucidating its therapeutic potential.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of Benzofuran-2-carbonyl Chloride : Benzofuran is reacted with thionyl chloride.

- Formation of Piperidin-4-ylmethylamine : Piperidine is reacted with formaldehyde and hydrogen cyanide.

- Coupling Reaction : The benzofuran derivative is coupled with piperidin-4-ylmethylamine.

- Ethoxyacetamide Formation : The intermediate is reacted with ethyl chloroacetate in the presence of a base .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Study 2: Enzyme Interaction Analysis

Another research effort focused on the compound's interaction with specific enzymes implicated in cancer progression. The findings suggested that the compound could inhibit the activity of these enzymes, leading to reduced cell proliferation in vitro.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| N-(1-(benzofuran-pyridinylmethyl)piperidin-4-yl) | Incorporates pyridine instead of benzene | Potential for different biological activity |

| N-(1-(benzofuran-pyrimidinylmethyl)piperidin) | Contains a pyrimidine structure | Variations in biological activity observed |

| N-(1-(benzofuran-methyl)piperidin) | Lacks carbonyl linkage | Reduced potency compared to the target compound |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.